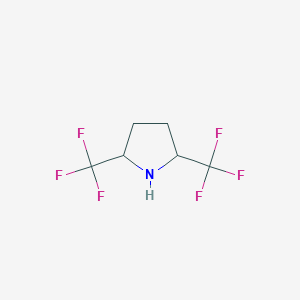

2,5-Bis(trifluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7F6N |

|---|---|

Molecular Weight |

207.12 g/mol |

IUPAC Name |

2,5-bis(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C6H7F6N/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h3-4,13H,1-2H2 |

InChI Key |

FZRPBFXDCLGOOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of 2,5-Bis(trifluoromethyl)pyrrolidine

The following technical guide details the stereoselective synthesis of 2,5-bis(trifluoromethyl)pyrrolidine . This document is structured for researchers requiring a robust, scalable, and chemically grounded protocol.

Executive Summary

2,5-Bis(trifluoromethyl)pyrrolidine represents a high-value fluorinated heterocycle in medicinal chemistry, serving as a bioisostere for proline with significantly altered physicochemical properties. The introduction of two trifluoromethyl (

-

pKa Modulation: Drastic reduction in basicity (pKa

2–3 vs. 11.3 for pyrrolidine), reducing lysosomotropic trapping. -

Metabolic Stability: Blockade of

-oxidation sites (CYP450). -

Conformational Restriction: The bulky

groups impose rigid ring puckering, influencing binding affinity.

This guide outlines two primary synthetic pathways: Catalytic Hydrogenation of Pyrroles (Route A, favoring cis-diastereoselectivity) and 1,3-Dipolar Cycloaddition (Route B, allowing for divergent stereocontrol).

Structural Analysis & Properties[1][2]

Before synthesis, understanding the target's stereochemical nature is critical for separation strategies.

| Property | Description |

| Stereoisomers | Cis-isomer: (2R, 5S). Meso compound (achiral).Trans-isomers: (2R, 5R) and (2S, 5S). Chiral pair (racemate). |

| Basicity | The electron-withdrawing inductive effect (-I) of two |

| Stability | High thermal stability; however, |

Synthetic Strategy: Decision Matrix

The choice of method depends on the desired stereoisomer and available starting materials.

Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability and stereochemical requirements.

Detailed Protocol: Route A (Pyrrole Hydrogenation)

This is the most scalable method for accessing the cis-isomer. It relies on the Paal-Knorr synthesis followed by heterogeneous hydrogenation .

Phase 1: Synthesis of 2,5-Bis(trifluoromethyl)pyrrole

The precursor, 1,1,1,6,6,6-hexafluoro-2,5-hexanedione, is synthesized via the radical addition of trifluoromethyl iodide to 1,5-hexadiene followed by oxidation, or via condensation strategies involving trifluoroacetic anhydride.

Reaction:

Protocol:

-

Reagents: 1,1,1,6,6,6-hexafluoro-2,5-hexanedione (1.0 equiv), Ammonium acetate (excess), Acetic acid (solvent).

-

Procedure: Reflux the diketone with ammonium acetate in glacial acetic acid for 4–6 hours.

-

Workup: Pour into ice water. The electron-deficient pyrrole is likely a solid or heavy oil. Extract with DCM, wash with

, and dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc). The

groups make the pyrrole less polar than non-fluorinated analogs.

Phase 2: Stereoselective Hydrogenation

Objective: Reduce the aromatic ring while preventing defluorination. Mechanism: Heterogeneous catalysts (Rh, Pt) facilitate syn-addition of hydrogen to the face of the pyrrole ring, predominantly yielding the cis (meso) isomer.

Experimental Protocol:

-

Catalyst Selection: 5% Rh/Al

O-

Note: Avoid Pd/C at high temperatures (>80°C) as it can promote C-F bond hydrogenolysis (defluorination).

-

-

Solvent: Methanol or Acetic Acid. (Acidic media accelerates reduction by protonating the intermediate imines).

-

Conditions:

-

Pressure: 50 bar (725 psi)

. -

Temperature: 25°C – 50°C.

-

Time: 12–24 hours.

-

-

Procedure:

-

Load the autoclave with pyrrole (1.0 g), solvent (20 mL), and catalyst (5 wt%).

-

Purge with

(3x) and -

Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

-

-

Workup: Filter catalyst through Celite. Concentrate filtrate.[1][2]

-

Caution: The product is a secondary amine with low basicity. If acetic acid was used, it may exist as an acetate salt. Neutralize with saturated

and extract with ether.

-

Expected Yield: 85–95% Stereoselectivity: >90:10 (cis:trans)

Detailed Protocol: Route B (1,3-Dipolar Cycloaddition)

This route is preferred when the trans-isomer is required or when constructing the ring from acyclic precursors.

Mechanism: Reaction of an azomethine ylide (generated in situ) with a trifluoromethylated dipolarophile.

Protocol:

-

Precursors:

-

Dipole: Generated from Trifluoroacetaldehyde ethyl hemiacetal + Benzylamine (or similar amine which can be deprotected later).

-

Dipolarophile: 3,3,3-Trifluoropropene (gas/volatile liquid).

-

-

Reaction:

-

Mix hemiacetal and amine in Toluene with a dehydrating agent (

) to form the imine. -

Add dipolarophile and a catalytic amount of AgF or LiF (if using silyl-based ylide generation) or simply heat (thermal cycloaddition).

-

-

Stereocontrol:

-

Thermal conditions often favor the endo transition state, leading to cis-substitution.

-

Lewis Acid Catalysis (e.g., Ag(I), Cu(I)) can be tuned to favor the exo transition state, enriching the trans-isomer.

-

Characterization & Separation

Due to the symmetry of the cis-isomer (meso), NMR spectroscopy is distinct.

| Feature | Cis-Isomer (Meso) | Trans-Isomer (Racemic) |

| Single singlet (Symmetry equivalent) | Single singlet (Symmetry equivalent) | |

| Chiral HPLC | Single peak (Achiral) | Two peaks (Enantiomers) |

Separation Technique: If a mixture is obtained, the isomers can often be separated by flash chromatography on silica gel. The cis-isomer, being meso and often more polar due to dipole alignment, typically elutes after the trans-isomer (depending on eluent). For difficult separations, derivatization with a bulky acyl chloride (e.g., benzoyl chloride) enhances chromatographic resolution.

References

-

Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society. Link

-

Wang, Y., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. Link

-

Donohoe, T. J., et al. (2007). Partial reduction of pyrroles: application to natural product synthesis. The Chemical Record. Link

-

Smith, A. (2012).[3] Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization. PMC. Link

Sources

Physicochemical Properties of Trifluoromethylated Pyrrolidines: A Technical Guide

This guide details the physicochemical properties of trifluoromethylated pyrrolidines, focusing on how the trifluoromethyl (

Executive Summary

The incorporation of a trifluoromethyl (

Structural Dynamics: Conformation and Ring Puckering

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium between envelope (

The Fluorine-Ammonium Gauche Effect

Unlike a simple alkyl substituent that prefers a pseudo-equatorial position to minimize steric strain, the

-

Mechanism: There is a stabilizing electrostatic interaction between the electronegative fluorine atoms and the positively charged ammonium nitrogen (

).[2] -

Outcome: This interaction favors a gauche arrangement (dihedral angle ~60°) between the

bond and the -

Conformation Bias:

-

3-Trifluoromethylpyrrolidines: The gauche effect often stabilizes the

-endo or -

Comparison to Fluorine: While a single fluorine atom at C4 prefers an axial orientation (to maximize the gauche effect with the N lone pair or amide carbonyl), the bulkier

group must balance this electronic preference against significant steric strain, often resulting in a unique conformational lock that differs from both unsubstituted and mono-fluorinated analogues.

-

Graphviz Visualization: Conformational Equilibrium

The following diagram illustrates the conformational bias introduced by the

Figure 1: The introduction of a trifluoromethyl group creates a "push-pull" dynamic between steric repulsion and stereoelectronic attraction, often locking the ring into a specific conformation that directs exit vectors for substituents.[1]

Physicochemical Profiling

Basicity Modulation ( )

The

-

Impact: This lowers the

of the conjugate acid (pyrrolidinium).[2] -

Magnitude:

-

Therapeutic Benefit: Lowering the

from ~11 to ~9 increases the fraction of the neutral species present at physiological pH (7.4). This enhances membrane permeability and reduces the risk of lysosomal trapping (a common issue with highly basic amines) and hERG channel blockage .[2]

Lipophilicity ( / )

The

-

Impact: Increases

significantly. -

Magnitude: Adding a

group typically increases -

Design Consideration: While higher lipophilicity improves blood-brain barrier (BBB) penetration, excessive lipophilicity (

) increases the risk of metabolic clearance and non-specific binding.[1] The

Comparative Data Table

| Property | Pyrrolidine (H) | 3-Fluoropyrrolidine (F) | 3-Trifluoromethylpyrrolidine ( |

| Molecular Weight | 71.12 | 89.11 | 139.12 |

| ~11.3 | ~9.4 | ~8.7 (Est.) | |

| 0 (Ref) | +0.2 | +1.1 | |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | 1.33 Å (C-F) |

| Metabolic Stability | Low (N-oxidation, | Moderate | High (Blocks oxidation) |

Metabolic Stability

The

-

Electronic Shielding: The strong C-F bond (approx. 116 kcal/mol) renders the

group itself inert to cytochrome P450 (CYP) oxidation.[2] -

Deactivation of Adjacent Sites: The strong electron-withdrawing nature deactivates adjacent C-H bonds toward Hydrogen Atom Transfer (HAT) mechanisms, protecting the pyrrolidine ring from

-oxidation (a common clearance pathway).[1]

Experimental Protocols

Protocol A: Synthesis of 2-Trifluoromethylpyrrolidines (Michael Addition/Cyclization)

Source: Adapted from Organic Letters, 2014 [1].[1]

Principle: An organocatalytic asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by reductive cyclization.[1][2]

-

Michael Addition:

-

Reductive Cyclization:

Protocol B: Determination of (Potentiometric Titration)

Objective: Accurate determination of the ionization constant to assess physiological charge state.[2]

-

Preparation: Dissolve 5 mg of the trifluoromethylpyrrolidine hydrochloride salt in 20 mL of degassed water (

KCl ionic strength adjuster). -

Titrant: Standardized

NaOH.[1][2] -

Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

-

Execution:

-

Validation: Run a standard (e.g., Proline,

10.[1][2]6) as a control.

Workflow Visualization

The following diagram outlines the logical flow for characterizing these compounds in a drug discovery campaign.

Figure 2: Integrated workflow for the synthesis and physicochemical validation of trifluoromethylated pyrrolidine scaffolds.

References

-

Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization Source: Organic Letters (2014) [Link][1]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: Beilstein Journal of Organic Chemistry (2020) [Link][1]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry Source: Pharmaceuticals (MDPI) [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold Source: Molecules (2021) [Link][1]

Sources

2,5-Bis(trifluoromethyl)pyrrolidine CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 2,5-Bis(trifluoromethyl)pyrrolidine , a specialized fluorinated heterocycle used in advanced medicinal chemistry and organocatalysis.

Executive Summary

2,5-Bis(trifluoromethyl)pyrrolidine is a high-value fluorinated building block characterized by the presence of two trifluoromethyl (

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identifiers

| Property | Detail |

| Chemical Name | 2,5-Bis(trifluoromethyl)pyrrolidine |

| CAS Number | 1240526-63-9 (Generic/Racemic) |

| Molecular Formula | |

| Molecular Weight | 207.12 g/mol |

| Physical State | Liquid or low-melting solid (isomer-dependent) |

| Solubility | Soluble in organic solvents (DCM, MeOH, THF); limited water solubility due to lipophilic |

Stereochemistry & Isomerism

The 2,5-substitution pattern introduces two chiral centers, resulting in stereoisomers with distinct spatial arrangements. The synthesis and separation of these isomers are critical for their application in asymmetric synthesis.

-

Cis-Isomer (Meso): Achiral due to an internal plane of symmetry. Often thermodynamically favored in certain metal-catalyzed reductions.

-

Trans-Isomer (Chiral): Exists as a pair of enantiomers

and

Electronic Effects (The Fluorine Impact)

The two

-

Basicity: Significantly lower pKa (estimated ~2-4 units lower than pyrrolidine's pKa of 11.3). This reduced basicity makes the amine less prone to protonation at physiological pH, potentially improving membrane permeability.

-

Conformation: The "gauche effect" of the C-F bonds and the steric bulk of the

groups rigidly constrain the pyrrolidine ring puckering, influencing binding affinity in protein pockets.

Synthetic Pathways[4][6][7]

The most robust route to 2,5-bis(trifluoromethyl)pyrrolidine involves the catalytic hydrogenation of 2,5-bis(trifluoromethyl)pyrrole . This approach allows for stereocontrol based on the catalyst system employed.

Precursor Synthesis

The starting material, 2,5-bis(trifluoromethyl)pyrrole , is typically synthesized via the Paal-Knorr condensation or related cyclization methods using fluorinated 1,4-dicarbonyl equivalents (e.g., 1,1,1,5,5,5-hexafluoropentane-2,4-dione derivatives) and an ammonia source, though handling the hydrate forms of fluorinated ketones requires specific dehydrating conditions.

Catalytic Hydrogenation Protocol

This protocol describes the reduction of the pyrrole ring to the pyrrolidine.

Reagents:

-

Substrate: 2,5-Bis(trifluoromethyl)pyrrole

-

Catalyst: 5% Rh/Al

O -

Solvent: Methanol or Acetic Acid.

-

Hydrogen Source:

gas (50-100 bar).

Step-by-Step Methodology:

-

Preparation: In a high-pressure autoclave, dissolve 2,5-bis(trifluoromethyl)pyrrole (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Catalyst Addition: Add 5 mol% Rh/Al

O -

Hydrogenation: Seal the reactor and charge with

to 60 bar. Heat the reaction to 60–80°C. -

Monitoring: Stir for 12–24 hours. Monitor consumption of the pyrrole by

NMR (shift from aromatic -

Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification: The crude mixture (often a cis/trans mix) is separated via column chromatography or fractional crystallization of diastereomeric salts (e.g., using tartaric acid derivatives).

Synthetic Workflow Diagram

Figure 1: Synthetic route from fluorinated diketone precursors to specific pyrrolidine isomers via pyrrole hydrogenation.[1]

Applications in Drug Discovery & Catalysis

Bioisosterism & Metabolic Stability

In medicinal chemistry, the 2,5-bis(trifluoromethyl)pyrrolidine moiety acts as a metabolically robust surrogate for standard pyrrolidines or prolines.

-

Metabolic Blockade: The C2 and C5 positions of pyrrolidines are primary sites for oxidative metabolism (via Cytochrome P450). Substitution with

blocks this pathway, extending the half-life ( -

Lipophilicity Modulation: The moiety increases the LogP, facilitating blood-brain barrier (BBB) penetration for CNS targets.

Asymmetric Organocatalysis

The trans-isomer (specifically the

-

Mechanism: It forms transient iminium ions or enamines with carbonyl substrates.

-

Advantage: The bulky, electron-withdrawing

groups shield the reaction center and lower the energy of the LUMO in iminium catalysis, enhancing reactivity and stereocontrol in reactions like Michael additions and Diels-Alder cycloadditions.

Application Logic Diagram

Figure 2: Functional utility of the scaffold in stabilizing drug candidates and activating chemical transformations.

Safety & Handling

-

Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base may absorb

from the air; often stored as the Hydrochloride (HCl) salt for stability. -

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Kuwano, R., et al. (2008). "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society.

-

Eustache, J., et al. (2005).[2] "Controlled synthesis of cis or trans isomers of 2,5-disubstituted pyrrolidines." Journal of Organic Chemistry.

Sources

Technical Guide: Spectroscopic Profiling of 2,5-bis(trifluoromethyl)pyrrolidine

Executive Summary & Compound Identity

2,5-bis(trifluoromethyl)pyrrolidine is a high-value fluorinated heterocyclic building block used in the design of lipophilic, metabolically stable pharmaceutical candidates. The introduction of two trifluoromethyl (

This guide provides a comprehensive spectroscopic analysis strategy, distinguishing between the cis (meso) and trans (racemic) diastereomers, which is critical for quality control in asymmetric synthesis.

| Property | Data |

| IUPAC Name | 2,5-bis(trifluoromethyl)pyrrolidine |

| CAS Number | 1240526-63-9 |

| Molecular Formula | |

| Exact Mass | 207.05 g/mol |

| Key Isomers | cis-2,5-bis(trifluoromethyl)pyrrolidine (meso)trans-2,5-bis(trifluoromethyl)pyrrolidine (racemic) |

Synthesis & Sample Preparation

To understand the spectroscopic impurities, one must understand the genesis of the sample. The primary synthetic route involves the catalytic hydrogenation of 2,5-bis(trifluoromethyl)pyrrole.

Synthetic Pathway (Graphviz)

The following diagram outlines the reduction pathway, highlighting the origin of diastereomers.

Figure 1: Synthesis of 2,5-bis(trifluoromethyl)pyrrolidine via pyrrole reduction. The stereochemical outcome depends heavily on the catalyst and acidity of the media.

Sample Preparation for NMR

-

Solvent:

is standard.[1] For better resolution of N-H protons or to eliminate exchange broadening, use -

Concentration: 10-20 mg in 0.6 mL solvent.

-

Internal Standard:

-Trifluorotoluene (

Spectroscopic Profiling: NMR

The presence of the strongly electron-withdrawing

NMR: The Diagnostic Tool

NMR is the most reliable method for determining diastereomeric purity. The two isomers typically show distinct chemical shifts due to their different symmetry and magnetic environments.| Isomer | Symmetry | Approx. Shift ( | |

| Cis (Meso) | Single signal (both | -75.0 to -78.0 | |

| Trans (Rac) | Single signal (both | -78.0 to -81.0 |

Note: The exact shift varies by solvent. The key diagnostic is the presence of two distinct doublets in a mixture, often separated by 1-3 ppm.

NMR Analysis

The proton spectrum is simplified by symmetry but complicated by H-F coupling.

-

-Methine Protons (H-2, H-5):

-

Resonance: 3.80 – 4.30 ppm .

-

Multiplicity: Multiplet (octet-like). This is due to coupling with the adjacent

group (

-

-

-Methylene Protons (H-3, H-4):

-

Resonance: 2.00 – 2.50 ppm .

-

Multiplicity: Multiplet. In the cis-isomer, the "up" and "down" protons on the

-carbons are diastereotopic, potentially creating complex higher-order patterns.

-

-

Amine Proton (N-H):

-

Resonance: 2.0 – 3.5 ppm (highly variable).

-

Shape: Broad singlet. Exchangeable with

.

-

NMR Analysis

The carbon spectrum is dominated by C-F coupling, resulting in quartets.

| Carbon | Type | Coupling Pattern | Approx.[2][3][4][5][6][7][8] Shift ( | |

| Quartet | 122 – 128 | ~270 – 280 | ||

| C-2, C-5 | CH | Quartet | 58 – 64 | ~30 – 35 |

| C-3, C-4 | Singlet (or weak multiplet) | 25 – 30 | < 5 |

Mass Spectrometry (MS) Fragmentation

Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode (

Fragmentation Logic (Graphviz)

The loss of the trifluoromethyl group is the dominant pathway in EI-MS.

Figure 2: Primary fragmentation pathways for 2,5-bis(trifluoromethyl)pyrrolidine.

-

Base Peak: Often m/z 138 (

). -

Molecular Ion: m/z 207 (Weak in EI, Strong

m/z 208 in ESI). -

Diagnostic Loss: m/z 187 (

), characteristic of secondary fluorinated amines.

Infrared Spectroscopy (IR)

IR is useful for confirming the functional groups but less effective for isomer differentiation than NMR.

-

N-H Stretching: 3300 – 3450 cm⁻¹ . A medium-intensity band. In the hydrochloride salt form, this becomes a broad band centered around 2800-3000 cm⁻¹.

-

C-F Stretching: 1100 – 1350 cm⁻¹ . Very strong, broad bands. This is the "fingerprint" region for fluorinated compounds.

-

C-H Stretching: 2850 – 2980 cm⁻¹ .

Experimental Protocols

Protocol A: Determination of Cis/Trans Ratio via NMR

-

Sample: Dissolve 15 mg of the crude 2,5-bis(trifluoromethyl)pyrrolidine in 0.6 mL

. -

Acquisition: Run a standard proton-decoupled

NMR experiment (e.g., zg pulse sequence, >32 scans to ensure S/N ratio >100:1). -

Processing: Apply exponential multiplication (LB = 1.0 Hz).

-

Integration: Integrate the two major doublets.

-

Ratio = Integral(Signal A) : Integral(Signal B).

-

Note: Literature suggests the cis-isomer is often the major product of heterogeneous hydrogenation (Rh/C).

-

Protocol B: GC-MS Analysis for Purity

-

Column: DB-5ms or equivalent (non-polar capillary column).

-

Inlet: 250°C, Split ratio 20:1.

-

Oven Program:

-

Start: 50°C (Hold 2 min).

-

Ramp: 15°C/min to 200°C.

-

Hold: 5 min.

-

-

Detection: EI Source (70 eV).

-

Retention Time: The cis and trans isomers typically separate, with the cis isomer often eluting slightly earlier due to a lower dipole moment (intramolecular H-bonding potential).

References

-

Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." J. Am. Chem. Soc., 2008, 130(3), 808–809. Link

-

Saeed, A., et al. "Synthesis of Bioactive Fluoropyrrolidines." Chem. Sci., 2022, 13, 1398–1407.[6] Link

-

BLD Pharm. "Product Data Sheet: (R)-2-(Trifluoromethyl)pyrrolidine (Analog Reference)." Link

-

Alvarez-Montoya, A., et al. "B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles." J. Org. Chem., 2024.[3][9] Link

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. enamine.net [enamine.net]

- 3. reddit.com [reddit.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2,5-Bis(hydroxymethyl)pyrrole - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chiral Building Blocks: Foundational Scaffolds in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Development

In the intricate world of molecular interactions that govern biological systems, three-dimensional structure is paramount. Biological entities, such as enzymes and receptors, are inherently chiral, constructed from enantiomerically pure building blocks like L-amino acids and D-sugars.[1] This intrinsic chirality means that they often interact differently with the two enantiomers of a chiral drug molecule.[1][2] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even cause harmful side effects.[2] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in pharmacology.[1]

This profound biological selectivity has led to a paradigm shift in the pharmaceutical industry. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the characterization of individual stereoisomers in a drug candidate.[2][3][4] Consequently, the development of single-enantiomer drugs has become the industry standard, driving a relentless demand for efficient and scalable methods to access enantiomerically pure compounds.[4][5][6] At the heart of this endeavor lie chiral building blocks—small, optically pure molecules that serve as foundational starting materials for the synthesis of complex chiral drugs.[7][][9] This guide provides a technical overview of the primary strategies for acquiring these vital synthons, offering field-proven insights into the causal logic behind experimental choices.

Chapter 1: The Landscape of Chiral Building Blocks

Chiral building blocks, or "chirons," are enantiomerically pure compounds that possess one or more stereogenic centers and serve as starting points for the synthesis of more complex chiral molecules.[7][10][11] Their use is a cornerstone of asymmetric synthesis, allowing chemists to efficiently construct stereocenters with a high degree of predictability, thereby reducing the need for challenging resolution steps late in a synthetic sequence.[7]

These foundational molecules can be sourced or synthesized through three principal strategies, each with its own set of advantages and limitations. The choice of strategy is a critical decision in the design of a synthetic route, dictated by factors such as the structure of the target molecule, cost, scalability, and the availability of starting materials.

// Nodes Start [label="Prochiral or Racemic\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralPool [label="Chiral Pool\n(Nature's Endowment)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Resolution of Racemates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AsymmetricSynthesis [label="Asymmetric Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EndProduct [label="Enantiomerically Pure\nBuilding Block", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ChiralPool -> EndProduct [label="Isolation &\nModification"]; Start -> Resolution [label="Synthesis of\nRacemate"]; Resolution -> EndProduct [label="Separation"]; Start -> AsymmetricSynthesis [label="Transformation"]; AsymmetricSynthesis -> EndProduct [label="Selective Creation"]; }

Figure 1: High-level overview of the primary strategies for obtaining chiral building blocks.Chapter 2: Core Strategies for Acquiring Chiral Building Blocks

The Chiral Pool: Leveraging Nature's Stereochemical Legacy

The chiral pool comprises readily available, inexpensive, and enantiomerically pure compounds from natural sources.[9][10] This strategy is highly efficient as the initial chirality is pre-established by nature.[9][11] Key contributors to the chiral pool include:

-

Amino Acids: L-amino acids are abundant and serve as versatile starting materials for a vast range of compounds, including chiral amines, amino alcohols, and unnatural amino acids.[7][9][12]

-

Carbohydrates: Sugars like glucose provide a high density of defined stereocenters, making them invaluable for the synthesis of complex natural products.[9]

-

Terpenes: Compounds such as limonene, pinene, and carvone are available in large quantities from plant sources and are excellent starting points for various chiral molecules.[9][10][13]

-

Hydroxy Acids: Lactic acid, malic acid, and tartaric acid are common and cost-effective chiral synthons.[9][14]

Causality in Application: The chiral pool approach is most powerful when the target molecule's carbon skeleton and stereochemistry bear a close resemblance to a readily available natural product.[10] This minimizes the number of synthetic steps required for transformation. For instance, the synthesis of the anticancer drug Paclitaxel (Taxol) is made more efficient by incorporating verbenone, a terpene from the chiral pool.[10]

| Strategy Component | Advantages | Disadvantages |

| Chiral Pool | High enantiopurity from the start; often inexpensive and abundant starting materials.[9] | Limited structural diversity available from nature; may require extensive functional group manipulation.[7] |

Resolution of Racemates: The Art of Separation

Many chemical syntheses yield a racemic mixture—an equal (50:50) mixture of two enantiomers.[9] Resolution is the process of separating these mirror-image molecules.[15][16] The primary drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled in a process known as dynamic kinetic resolution.[17]

2.2.1. Chemical Resolution via Diastereomer Formation This classical method involves reacting the racemic mixture with an enantiomerically pure resolving agent (often sourced from the chiral pool, like L-malic acid) to form a pair of diastereomers.[10][16] Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like crystallization or chromatography. The resolving agent is then cleaved to yield the separated enantiomers.[17]

2.2.2. Enzymatic (Kinetic) Resolution Enzymes are chiral catalysts that often exhibit high enantioselectivity, reacting with one enantiomer in a racemic mixture much faster than the other.[16][18] For example, a lipase can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[16] The resulting product (an acid) and the unreacted starting material (an ester) are easily separated. This process is termed kinetic resolution.[16][19]

// Nodes Racemate [label="Racemic Mixture\n(R-Substrate + S-Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Enantioselective\nEnzyme (e.g., Lipase)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(R-Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted Substrate\n(S-Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Racemate -> Enzyme [label="k_R (fast)"]; Enzyme -> Product; Racemate -> Unreacted [style=dashed, label="k_S (slow)", arrowhead=none];

// Invisible nodes for alignment {rank=same; Racemate; Enzyme;} {rank=same; Product; Unreacted;} }

Figure 2: Conceptual workflow of enzymatic kinetic resolution. The enzyme preferentially converts one enantiomer (R) to a product, allowing for the separation of the unreacted enantiomer (S).2.2.3. Dynamic Kinetic Resolution (DKR) To overcome the 50% yield limitation of kinetic resolution, DKR combines the selective reaction of one enantiomer with the simultaneous racemization of the "unwanted" enantiomer.[17] This in-situ racemization continuously replenishes the reactive enantiomer, theoretically allowing for a 100% yield of the desired product.[17] This is often achieved using a combination of an enzyme for resolution and a metal catalyst for racemization.[17][19]

Asymmetric Synthesis: Creating Chirality by Design

Asymmetric synthesis is often the most sophisticated and efficient approach, as it aims to selectively create a desired enantiomer from a prochiral (non-chiral) substrate.[9][15] This is accomplished using a chiral influence, such as a catalyst or an auxiliary.

2.3.1. Catalytic Asymmetric Synthesis This powerful strategy employs a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[9][20] This approach is highly atom-economical and is a cornerstone of modern green chemistry.

-

Metal-based Catalysis: This involves a central metal atom coordinated to a chiral ligand. The ligand creates a chiral environment around the metal center, directing the stereochemical outcome of the reaction. Landmark examples include Noyori's asymmetric hydrogenation for producing chiral alcohols and Sharpless's asymmetric epoxidation for creating chiral epoxides.[5][6][21] These methods provide access to valuable chiral building blocks like amines and alcohols.[5]

-

Organocatalysis: This sub-field uses small, metal-free organic molecules as catalysts.[21][22] Proline and its derivatives, for example, have proven to be exceptionally versatile organocatalysts for a wide range of enantioselective transformations.[21][23] Organocatalysis is attractive for pharmaceutical manufacturing due to the lower toxicity and milder reaction conditions compared to many metal-based systems.[21]

2.3.2. Chiral Auxiliaries A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to a prochiral substrate.[9][15] It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered and reused.[15] The Evans oxazolidinone auxiliaries, derived from amino acids, are a classic example used to control the stereochemistry of enolate alkylation reactions with high fidelity.[24]

// Nodes Substrate [label="Prochiral Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxiliary [label="Chiral Auxiliary", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Chiral Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Diastereoselective\nReaction\n(e.g., Alkylation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ProductAdduct [label="Product-Adduct\n(New Stereocenter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Chiral Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; RecoveredAux [label="Recovered Auxiliary", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Substrate -> Adduct [label="Attach"]; Auxiliary -> Adduct; Adduct -> Reaction; Reaction -> ProductAdduct; ProductAdduct -> Cleavage; Cleavage -> FinalProduct; Cleavage -> RecoveredAux [style=dashed, dir=back]; }

Figure 3: The logical workflow of a chiral auxiliary-mediated synthesis.Chapter 3: Synthesis of High-Value Chiral Building Blocks

Chiral amines and alcohols are pivotal building blocks for the manufacturing of a vast array of pharmaceuticals.[18] The development of efficient synthetic routes to these scaffolds is a central focus of process chemistry.

Synthesis of Chiral Amino Alcohols

Enantiomerically pure amino alcohols are indispensable synthons found in numerous therapeutic agents, including beta-blockers and antiviral drugs.[25]

Protocol: Asymmetric Reduction of an α-Amino Ketone This protocol exemplifies the use of a chiral reagent to establish a new stereocenter. It is based on the principles of substrate control where a pre-existing chiral center directs the formation of a new one.

-

Preparation of Starting Material: Start with an enantiomerically pure N-protected α-amino acid (e.g., N,N-Dibenzyl-L-phenylalanine) sourced from the chiral pool.[12]

-

Activation: Convert the carboxylic acid to a more reactive species, such as an acid chloride or a Weinreb amide.

-

Ketone Formation: React the activated species with an organometallic reagent (e.g., a Grignard reagent) to form the corresponding α-amino ketone.

-

Diastereoselective Reduction: Reduce the ketone using a hydride reducing agent (e.g., sodium borohydride). The existing stereocenter at the α-carbon sterically directs the approach of the hydride, leading to the preferential formation of one diastereomer of the amino alcohol.

-

Workup and Purification: Quench the reaction carefully with an aqueous acid solution. Extract the product into an organic solvent. Purify the crude product by flash column chromatography to isolate the desired diastereomer.[25]

-

Analysis: Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC analysis to confirm the stereoselectivity of the reduction.[25]

Synthesis of Chiral Amines via Asymmetric Hydrogenation

Asymmetric catalytic reduction of imines or enamides is one of the most direct and effective methods for preparing chiral amines.[][26]

Protocol: Asymmetric Hydrogenation of an Enamide This protocol is representative of a catalytic asymmetric transformation to produce a chiral α-amino acid derivative, a precursor to many chiral amines.[5][6]

-

Catalyst Preparation: In a glovebox under an inert atmosphere, dissolve the chiral catalyst precursor (e.g., a DuPHOS-Rhodium complex) in a degassed solvent like methanol.[5][6]

-

Substrate Preparation: Prepare a solution of the prochiral enamide substrate in the same degassed solvent.[6]

-

Hydrogenation: Transfer both solutions to a high-pressure hydrogenation vessel. Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 bar).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the consumption of hydrogen.

-

Workup: Carefully vent the excess hydrogen. Remove the solvent under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by chromatography to remove the catalyst.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

| Building Block | Key Synthetic Methods | Causality of Method Choice |

| Chiral Alcohols | Asymmetric hydrogenation of ketones (e.g., Noyori catalyst)[5]; Asymmetric epoxidation followed by ring-opening[5][25]; Enzymatic reduction of ketones.[] | Catalytic methods are chosen for high atom economy and scalability. Enzymatic methods offer exceptional selectivity under mild conditions. |

| Chiral Amines | Asymmetric hydrogenation of imines/enamides[]; Reductive amination using engineered enzymes (e.g., Amine Dehydrogenases).[27] | Catalytic hydrogenation is a robust industrial method. Biocatalysis is an emerging green alternative using ammonia as the amine source.[27] |

| Chiral Amino Acids | Asymmetric hydrogenation of enamides[6]; Chiral auxiliary-mediated alkylation; Enzymatic resolution of racemic N-acyl amino acids.[19] | Asymmetric catalysis provides direct access. Resolution is still used industrially due to its robustness and low-cost starting materials. |

Conclusion and Future Outlook

The synthesis of enantiomerically pure compounds is a non-negotiable requirement in modern drug development. Chiral building blocks are the foundational elements that make the construction of these complex molecules efficient and predictable. The choice between leveraging the chiral pool, resolving a racemate, or employing asymmetric synthesis is a strategic decision guided by the specific molecular target and economic constraints.

The field continues to evolve rapidly. Advances in biocatalysis are providing greener and more selective routes to key building blocks.[21] The development of novel organocatalysts and more efficient metal-based systems continues to expand the synthetic chemist's toolbox, enabling the construction of ever more complex and potent therapeutic agents.[22][28] As our understanding of asymmetric synthesis deepens, the ability to create chirality on demand will become increasingly precise, further accelerating the discovery and development of next-generation medicines.

References

-

Clinical Importance of Chirality in Drug Design and Pharmaceutica - Longdom Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Significance of Chirality in Drug Design and Development. (2011, April 1). Retrieved February 14, 2026, from [Link]

-

Chiral pool - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Significance of Chirality in Drug Design and Development - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24). Retrieved February 14, 2026, from [Link]

-

Key Concepts in Stereoselective Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

-

Part 5: Stereoselective and Stereospecific Synthesis - Chiralpedia. (2025, September 10). Retrieved February 14, 2026, from [Link]

-

Principles, Concepts and Strategies of Stereoselective Synthesis - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved February 14, 2026, from [Link]

-

The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024, October 22). Retrieved February 14, 2026, from [Link]

-

Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals - JOCPR. (n.d.). Retrieved February 14, 2026, from [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved February 14, 2026, from [Link]

-

Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing). (2019, September 3). Retrieved February 14, 2026, from [Link]

-

Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

-

Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Asymmetric Heterogeneous Catalysis by Nanoporous Materials Using Privileged Ligands as Chiral Building Blocks | Bentham Science Publishers. (2014, May 1). Retrieved February 14, 2026, from [Link]

-

2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Retrieved February 14, 2026, from [Link]

-

Construction of Axially Chiral Compounds via Asymmetric Organocatalysis | Accounts of Chemical Research - ACS Publications. (2018, February 8). Retrieved February 14, 2026, from [Link]

-

Kinetic resolution - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Advances in Asymmetric N Construction of Metal and Organic Small Molecules. (n.d.). Retrieved February 14, 2026, from [Link]

-

Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines - DSpace@MIT. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing). (2025, October 20). Retrieved February 14, 2026, from [Link]

-

Enzymatic resolution of racemates contaminated by racemic product - Welcome to DTU Research Database. (n.d.). Retrieved February 14, 2026, from [Link]

-

Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent Advances in Asymmetric Catalysis Using p‐Block Elements - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (2025, October 16). Retrieved February 14, 2026, from [Link]

-

Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum | Organometallics - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications - Google Books. (n.d.).

-

Asymmetric Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

-

Application of chiral building blocks to the synthesis of drugs. (n.d.). Retrieved February 14, 2026, from [Link]

-

New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis - ACS Publications. (2001, August 31). Retrieved February 14, 2026, from [Link]

-

Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). Retrieved February 14, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (2023, February 27). Retrieved February 14, 2026, from [Link]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral pool - Wikipedia [en.wikipedia.org]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ethz.ch [ethz.ch]

- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 17. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 18. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 19. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. jocpr.com [jocpr.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. web.uvic.ca [web.uvic.ca]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. francis-press.com [francis-press.com]

- 27. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 28. Recent Advances in Asymmetric Catalysis Using p‐Block Elements - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the Chiral Pyrrolidine Scaffold

An In-Depth Technical Guide to the Asymmetric Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry, where the precise three-dimensional arrangement of substituents—its stereochemistry—is critical for biological activity.[2] Consequently, the development of robust and efficient methods for the asymmetric synthesis of substituted pyrrolidines remains a central challenge in modern organic chemistry. These methods must provide reliable control over stereocenters to access enantiomerically pure compounds.

This guide provides a comprehensive overview of the primary strategies for asymmetric pyrrolidine synthesis. We will move beyond simple reaction schemes to explore the underlying principles and mechanistic details that govern stereochemical outcomes. This document is intended for researchers and drug development professionals, offering field-proven insights into the causal relationships behind experimental design, from starting material selection to catalyst choice. We will examine four principal approaches: synthesis from the chiral pool, the use of chiral auxiliaries, substrate-controlled diastereoselective methods, and the increasingly powerful field of catalytic asymmetric synthesis.

Strategic Overview: Pathways to Enantiopure Pyrrolidines

The selection of a synthetic strategy depends on factors such as the availability of starting materials, the desired substitution pattern, scalability, and cost. The major routes are conceptually distinct, each offering unique advantages.

Caption: Core strategies for asymmetric pyrrolidine synthesis.

The Chiral Pool: Leveraging Nature's Building Blocks

The most direct path to an enantiomerically pure product is to begin with a molecule that already possesses the desired chirality.[4] The "chiral pool" refers to readily available, inexpensive, and enantiopure natural products like amino acids, carbohydrates, and terpenes. For pyrrolidine synthesis, L-proline and its derivatives, such as (S)-pyroglutamic acid, are exceptionally valuable starting points.[3][4][5]

1.1. Principle of Chirality Transfer

The core principle is chirality transfer, where the existing stereocenter(s) in the starting material direct the formation of new stereocenters or are retained in the final product through a series of stereoconservative or stereospecific reactions. The primary causality is that the inherent chirality of the starting material creates a diastereomeric transition state during key bond-forming steps, favoring the formation of one diastereomer over the other.

1.2. Application: Synthesis of 2,5-Disubstituted Pyrrolidines from Pyroglutamic Acid

A classic example is the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines from a pyroglutamic acid-derived N-acyliminium ion intermediate. The choice of the nitrogen protecting group is critical in directing the diastereoselectivity of nucleophilic addition.

-

Mechanism: A hemiaminal derived from pyroglutamic acid is treated with a Lewis acid, generating a planar N-acyliminium ion. A nucleophile can then attack from either the top or bottom face.

-

Causality of Diastereoselection:

-

A bulky carbamate protecting group (e.g., Cbz) sterically shields one face of the iminium ion, forcing the nucleophile to attack from the opposite side, leading predominantly to the cis-product.[5]

-

A benzamide protecting group can engage in π-stacking or other non-covalent interactions, altering the preferred conformation and favoring attack that leads to the trans-product.[5]

-

Caption: Control of diastereoselectivity via N-protecting group.

1.3. Limitations

While powerful, the chiral pool approach is inherently limited by the structures of the available starting materials. Synthesizing the "unnatural" enantiomer can be prohibitively expensive, as D-amino acids are significantly costlier than their natural L-counterparts.[4]

Chiral Auxiliary-Controlled Synthesis

When a suitable chiral starting material is unavailable, chirality can be introduced by covalently attaching a chiral auxiliary to an achiral precursor. This auxiliary directs the stereochemical course of a key reaction and is subsequently removed.

2.1. Principle of Diastereoselective Transformation

The chiral auxiliary transforms an enantioselective reaction into a diastereoselective one. By introducing a stereocenter, the two faces of a prochiral center (e.g., an imine or enolate) become diastereotopic. The auxiliary sterically blocks one face, forcing the reagent to approach from the less hindered direction. The success of this method hinges on:

-

Effective stereochemical control during the key bond-forming step.

-

The ability to remove the auxiliary cleanly without racemizing the newly formed stereocenter.

2.2. Application: Synthesis of (R)-Bgugaine using (R)-Phenylglycinol

The synthesis of the natural product (R)-bgugaine illustrates this strategy perfectly.[4] An achiral keto-acid is condensed with the chiral auxiliary (R)-phenylglycinol to form a bicyclic lactam.

-

Workflow:

-

Condensation: 4-oxooctadecanoic acid reacts with (R)-phenylglycinol to form a bicyclic lactam. The stereocenter from phenylglycinol is now part of the substrate.

-

Diastereoselective Reduction: The key step is the reduction of the lactam carbonyl and simultaneous reductive opening of the oxazolidine ring using LiAlH₄/AlCl₃. The existing stereocenter directs the hydride delivery.

-

Auxiliary Removal: The chiral auxiliary is cleaved via hydrogenolysis, leaving the enantiomerically enriched pyrrolidine.

-

Final Step: N-methylation yields the target molecule, (R)-bgugaine.[4]

-

The major advantage here is that the unnatural (S)-enantiomer can be synthesized with equal ease by simply starting with (S)-phenylglycinol.[4]

Catalytic Asymmetric Synthesis: The Modern Powerhouse

The most elegant and atom-economical approach is to use a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This field is broadly divided into metal catalysis and organocatalysis.

3.1. Asymmetric Metal Catalysis: 1,3-Dipolar Cycloadditions

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring. Chiral metal complexes, typically of copper(I) or silver(I), can catalyze this reaction with high enantioselectivity.[1][6]

-

Mechanism of Stereocontrol:

-

An iminoester (derived from glycine) coordinates to the chiral metal-ligand complex.

-

A base deprotonates the α-carbon to form a metal-bound N-metallated azomethine ylide.

-

The chiral ligands on the metal create a rigid, asymmetric environment. This complex geometry dictates the trajectory of the incoming alkene (dipolarophile), ensuring it approaches the ylide from a specific face and orientation.

-

The concerted or stepwise cycloaddition occurs within this chiral pocket, leading to a highly enantioenriched pyrrolidine product.[6]

-

The choice of ligand is paramount; ligands like TF-BiphamPhos have proven highly effective in creating the necessary chiral environment for high stereoselectivity.[6]

| Substrate (Alkene) | Catalyst System | Yield (%) | ee (%) | Reference |

| Dimethyl maleate | Cu(I)/TF-BiphamPhos | >95 | >99 | [6] |

| Methyl acrylate | Ag(I)/Fesulphos | 92 | 96 | [1] |

| 3-Penten-2-one | Cu(I)/Ph-Box | 85 | 94 | [7] |

Table 1: Representative Metal-Catalyzed Asymmetric [3+2] Cycloadditions.

3.2. Asymmetric Organocatalysis: The Aza-Michael Reaction

Organocatalysis avoids the use of metals, offering a greener and often complementary approach. Chiral Brønsted acids, such as phosphoric acids (CPAs), have emerged as powerful catalysts for intramolecular aza-Michael reactions to form pyrrolidines.[8]

-

Principle of Activation: The chiral phosphoric acid catalyst operates through dual activation. It protonates the carbamate nitrogen of the substrate, making the amine nucleophile less reactive but also activating it for a controlled addition. Simultaneously, it can form a hydrogen bond with the Michael acceptor (e.g., a thioester), activating it towards nucleophilic attack and positioning it within a defined chiral environment.

-

Causality of Enantioselection: The enantioselectivity arises from the highly organized, hydrogen-bonded transition state. The bulky groups on the chiral backbone of the phosphoric acid (e.g., from a BINOL scaffold) create a well-defined chiral pocket. Only one specific conformation of the substrate can fit into this pocket to allow the cyclization to occur, leading to the preferential formation of one enantiomer.[8]

This "clip-cycle" approach, where a substrate is first "clipped" to an activating group via metathesis and then cyclized, is a versatile strategy for synthesizing complex 2,2- and 3,3-disubstituted and spirocyclic pyrrolidines.[8]

Experimental Protocols: A Practical Guide

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below is a representative procedure for an organocatalyzed intramolecular aza-Michael reaction.

Protocol: Asymmetric 'Clip-Cycle' Synthesis of a 2,2-Disubstituted Pyrrolidine [8]

Caption: Workflow for the Asymmetric 'Clip-Cycle' Synthesis.

Step 2: Enantioselective Intramolecular aza-Michael Cyclization

-

Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the α,β-unsaturated thioester intermediate (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst ((R)-TRIP, 0.01 mmol, 0.05 equiv).

-

Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

-

Reaction: Stir the solution at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enantioenriched pyrrolidine product.

-

Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.

Self-Validation: This protocol is self-validating because the enantiomeric excess of the final product is a direct measure of the catalyst's performance and the reaction's fidelity. A high ee (>90%) confirms that the chiral catalyst, and not some uncontrolled background reaction, was responsible for the stereochemical outcome.

Conclusion

The asymmetric synthesis of pyrrolidines has evolved from a reliance on nature's chiral pool to the sophisticated and highly efficient methods of modern asymmetric catalysis. While chiral pool and auxiliary-based methods remain valuable for specific targets, catalytic approaches using either metals or organocatalysts offer unparalleled flexibility, scalability, and atom economy. Understanding the fundamental mechanisms of stereocontrol—be it steric hindrance, catalyst pocket geometry, or organized transition states—is paramount for rational design and problem-solving in the synthesis of these vital heterocyclic compounds. The continued development of novel catalytic systems promises even greater control and efficiency, further empowering chemists in the fields of drug discovery and materials science.

References

-

Dell'Amico, L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]

-

Berry, S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10093-10108. Available at: [Link]

-

Gualtierotti, J. B., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 814-826. Available at: [Link]

-

Gualtierotti, J. B., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, NIH. Available at: [Link]

-

Chang, X., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(13), 3679-3685. Available at: [Link]

-

Gusak, K. N., & Tverdokhlebov, A. V. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7119. Available at: [Link]

-

Hufton, R. (2018). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. Available at: [Link]

-

Burgess, L. E., & Meyers, A. I. (1991). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 56(1), 165-167. Available at: [Link]

-

Wang, Y., et al. (2018). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 5(1), 45-49. Available at: [Link]

-

Zhang, R., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. Available at: [Link]

-

Laohapaisan, A., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, NIH. Available at: [Link]

-

O'Brien, P., & Towers, T. D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1907-1910. Available at: [Link]

-

Smith, C. A., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition, 59(46), 20451-20456. Available at: [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00826B [pubs.rsc.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Advent of Organocatalysis in Trifluoromethylated Heterocycle Synthesis: A Technical Guide for Researchers

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth technical overview of the organocatalytic strategies that have emerged as powerful and versatile tools for the asymmetric synthesis of these valuable compounds. We will explore the causal relationships behind catalyst selection and reaction design, delve into the mechanistic underpinnings of key transformations, and provide actionable protocols for the synthesis of trifluoromethylated N-, O-, and S-heterocycles. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the precision and elegance of organocatalysis in their synthetic endeavors.

The Imperative for Trifluoromethylated Heterocycles in Drug Discovery

The trifluoromethyl group is a bioisostere of the methyl group, but with a significantly larger van der Waals radius and a powerful electron-withdrawing nature. These properties can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. For instance, the high lipophilicity of the CF3 group can enhance membrane permeability and improve oral bioavailability.[2] Furthermore, its strong electron-withdrawing character can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. The metabolic stability of the C-F bond also makes the CF3 group an effective tool for blocking sites of oxidative metabolism, thereby increasing a drug's half-life. The prevalence of trifluoromethylated heterocycles in blockbuster drugs underscores their importance in modern medicine.[3]

Pillars of Organocatalysis in CF3-Heterocycle Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a compelling alternative to traditional metal-based catalysis. Key advantages include lower toxicity, reduced cost, and often, milder reaction conditions. In the context of synthesizing chiral trifluoromethylated heterocycles, several classes of organocatalysts have proven to be particularly effective.

Chiral Amine Catalysis: Enamine and Iminium Ion Activation

Chiral secondary amines, such as those derived from proline and other amino acids, are workhorses in organocatalysis.[4] They operate through two primary activation modes: enamine and iminium ion catalysis.

-

Enamine Catalysis: Aldehydes and ketones can be condensed with a chiral secondary amine to form a nucleophilic enamine intermediate. This enamine can then react with electrophilic trifluoromethylating agents or trifluoromethylated building blocks in a highly stereocontrolled manner. The facial bias of the enamine, dictated by the chiral catalyst backbone, directs the approach of the electrophile, leading to high enantioselectivity.[5][6]

-

Iminium Ion Catalysis: α,β-Unsaturated aldehydes and ketones can be activated by a chiral secondary amine to form an iminium ion. This activation lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. This strategy is particularly useful for conjugate addition reactions and cycloadditions leading to trifluoromethylated heterocycles.

N-Heterocyclic Carbene (NHC) Catalysis: Umpolung and Beyond

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce "umpolung" or polarity inversion of carbonyl compounds.[7][8] This unique reactivity has been harnessed for the synthesis of a wide array of trifluoromethylated heterocycles.[9][10][11]

-

The Breslow Intermediate: The key intermediate in many NHC-catalyzed reactions is the Breslow intermediate, formed by the addition of the NHC to an aldehyde. This species behaves as an acyl anion equivalent, a potent nucleophile that can react with various electrophiles, including those bearing a trifluoromethyl group.[8]

-

Radical Pathways: More recently, NHC catalysis has been shown to engage in single-electron transfer (SET) processes, opening up new avenues for radical trifluoromethylation reactions.[3][12] Cooperative photoredox/NHC catalysis has emerged as a powerful strategy for the synthesis of complex trifluoromethylated molecules.[3]

Brønsted Acid and Base Catalysis: Activating Nucleophiles and Electrophiles

Chiral Brønsted acids (e.g., phosphoric acids) and Brønsted bases can catalyze reactions by activating either the electrophile or the nucleophile through hydrogen bonding interactions. This mode of catalysis is particularly effective for reactions involving imines and other polar functional groups. For instance, a chiral Brønsted acid can protonate a trifluoromethylated imine, increasing its electrophilicity and directing the stereoselective attack of a nucleophile.[13]

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in two immiscible phases, typically an aqueous and an organic phase.[14] Chiral phase-transfer catalysts, often quaternary ammonium salts derived from cinchona alkaloids, can transport a nucleophile from the aqueous phase to the organic phase, where it can react with an electrophile in an asymmetric fashion.[15] This has been successfully applied to the synthesis of chiral trifluoromethylated heterocycles.

Key Synthetic Strategies and Mechanistic Insights

The organocatalytic toolbox has been applied to a diverse range of reactions for the synthesis of trifluoromethylated heterocycles. Here, we highlight some of the most impactful strategies.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of organic synthesis. Organocatalysis has enabled highly enantioselective Michael additions to trifluoromethylated acceptors.

Workflow: Asymmetric Michael Addition to a Trifluoromethylated Enone

Caption: General workflow for an organocatalyzed asymmetric Michael addition.

A bifunctional organocatalyst, such as a thiourea-based catalyst, can simultaneously activate both the nucleophile (through its basic moiety) and the trifluoromethylated enone (through hydrogen bonding with the thiourea moiety). This dual activation brings the reactants into close proximity in a well-defined chiral environment, leading to high stereoselectivity.

[3+2] Cycloadditions

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. Organocatalysis has been instrumental in developing enantioselective variants of these reactions for the synthesis of trifluoromethylated pyrrolidines, pyrazolines, and other heterocycles.[1][16]

Catalytic Cycle: Organocatalytic [3+2] Cycloaddition

Caption: A representative catalytic cycle for an organocatalytic [3+2] cycloaddition.

In a typical example, a chiral secondary amine catalyst reacts with a trifluoromethylated imine to generate an azomethine ylide in situ. This 1,3-dipole then undergoes a cycloaddition with a dipolarophile, such as an electron-deficient alkene, to furnish the desired trifluoromethylated pyrrolidine with high enantioselectivity.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful method for the synthesis of six-membered rings. Organocatalysis has enabled highly enantioselective hetero-Diels-Alder reactions for the construction of trifluoromethylated dihydropyrans and other O-heterocycles.[17]

An NHC-catalyzed redox asymmetric hetero-Diels-Alder reaction between α-aroyloxyaldehydes and β-trifluoromethyl enones is a notable example.[17] The NHC catalyst activates the aldehyde to form a homoenolate equivalent, which then undergoes a formal [4+2] cycloaddition with the trifluoromethylated enone.

Radical Trifluoromethylation

The advent of photoredox catalysis has revolutionized the field of radical chemistry. Cooperative catalysis, merging photoredox catalysis with organocatalysis, has provided a powerful platform for the enantioselective α-trifluoromethylation of aldehydes and ketones.[5][18]

In a seminal example, a chiral secondary amine catalyst is used to generate a chiral enamine from an aldehyde.[5][6] Concurrently, a photoredox catalyst, upon irradiation with visible light, generates a trifluoromethyl radical from a suitable precursor (e.g., trifluoromethyl iodide).[5][6] This radical then adds to the enamine in a stereoselective manner, followed by an oxidation and hydrolysis sequence to afford the α-trifluoromethylated aldehyde and regenerate the catalysts.[5][18]

Experimental Protocols: A Practical Guide

To translate the concepts discussed into practice, we provide a representative experimental protocol for the asymmetric synthesis of a trifluoromethylated heterocycle.

General Considerations

-

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Solvents should be purified and dried according to standard procedures.

-

Reagents should be purchased from a reputable commercial source and used as received unless otherwise noted.

-

Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Products should be purified by flash column chromatography on silica gel.

-

Enantiomeric excess (ee) should be determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Representative Protocol: Asymmetric Organocatalytic Synthesis of a Trifluoromethylated Dihydropyranone[17]

Reaction: NHC-Catalyzed Asymmetric Hetero-Diels-Alder Reaction

Reactants:

-

α-Aroyloxyaldehyde (1.0 equiv)

-

(E)-β-Trifluoromethyl enone (1.2 equiv)

-

Chiral triazolium salt (NHC precatalyst) (10 mol%)

-

Base (e.g., DBU or K2CO3) (1.0 equiv)

-

Solvent (e.g., THF or CH2Cl2)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar is added the chiral triazolium salt (10 mol%).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous solvent is added, followed by the base.

-

The mixture is stirred at room temperature for 10-15 minutes to generate the NHC in situ.

-

The α-aroyloxyaldehyde (1.0 equiv) is added, and the mixture is stirred for a further 5 minutes.

-

The (E)-β-trifluoromethyl enone (1.2 equiv) is then added, and the reaction is stirred at the indicated temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated dihydropyranone.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different organocatalytic systems in the synthesis of various trifluoromethylated heterocycles, providing a snapshot of the current state of the art.

| Heterocycle Class | Catalyst Type | Reaction Type | Substrate Scope | Yield (%) | ee (%) | Reference(s) |

| Pyrrolidines | Chiral Amine | [3+2] Cycloaddition | Trifluoromethylated Imines | 70-95 | 85-99 | [19] |

| Dihydropyrans | NHC | Hetero-Diels-Alder | β-Trifluoromethyl Enones | 60-81 | >99 | [17] |

| Pyran Derivatives | Bifunctional | Michael/Cyclization | Fluorinated Enolates | High | >99 | [20] |

| Tetrahydropyridines | Phosphine | aza-[4+2] Cycloaddition | N-sulfonyl-1-aza-1,3-dienes | up to 97 | up to 97 | [4] |

| α-CF3 Aldehydes | Chiral Amine/Photoredox | Radical Trifluoromethylation | Aliphatic Aldehydes | 66-88 | 96-99 | [5][18] |

Future Outlook and Conclusion

Organocatalysis has undeniably carved out a significant niche in the synthesis of trifluoromethylated heterocycles. The field continues to evolve, with new catalysts, novel activation modes, and innovative reaction cascades being reported at a rapid pace. The development of more sustainable and environmentally benign protocols, such as those utilizing visible light or mechanochemistry, is a particularly exciting frontier. Furthermore, the application of these methodologies to the late-stage functionalization of complex molecules and drug candidates will undoubtedly accelerate the drug discovery process.

References

- Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones.

- Organocatalytic Asymmetric Synthesis of Pyran Derivatives with Adjacent F- and CF3-Tetrasubstituted Centers. Organic Letters.

- N-Heterocyclic Carbene Catalyzed Trifluoromethylation of Carbonyl Compounds. Organic Letters.

- Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group.

- N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. Request PDF.

- N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. PubMed.

- N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters. Organic Letters.

- Catalytic asymmetric synthesis of enantioenriched heterocycles bearing a C-CF3 stereogenic center. PubMed.

- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.

- Catalysis for Fluorination and Trifluoromethyl

- Organocatalytic asymmetric synthesis of chiral CF3‐containing...

- Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.

- Recent Advances on the Halo- and Cyano-Trifluoromethyl